5-Bromo-2-chlorophenylboronic acid pinacol ester 5-Bromo-2-chlorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13795358
InChI: InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)Cl
Molecular Formula: C12H15BBrClO2
Molecular Weight: 317.41 g/mol

5-Bromo-2-chlorophenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13795358

Molecular Formula: C12H15BBrClO2

Molecular Weight: 317.41 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chlorophenylboronic acid pinacol ester -

Specification

Molecular Formula C12H15BBrClO2
Molecular Weight 317.41 g/mol
IUPAC Name 2-(5-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Standard InChI Key QZNWJWZPOGTSFO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

5-Bromo-2-chlorophenylboronic acid pinacol ester belongs to the class of arylboronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₂H₁₄BBrClO₂, derived from the phenyl backbone (C₆H₅) modified with bromine (Br), chlorine (Cl), and the pinacol boronate group (C₆H₁₂BO₂). The molecular weight is approximately 338.41 g/mol, calculated from the atomic masses of its constituent elements .

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of arylboronic esters typically involves halogen-metal exchange or Miyaura borylation. For example, the patent CN104788482A details a method for synthesizing 2-aminopyrimidine-5-boronic acid pinacol ester, which can be adapted for phenyl derivatives :

  • Halogenation: A bromine atom is introduced to a chlorinated aromatic precursor using N-bromosuccinimide (NBS) under Lewis acid catalysis (e.g., BF₃·Et₂O).

  • Borylation: A Grignard reagent (e.g., n-Bu₃MgLi) facilitates the formation of a boronate intermediate, which is trapped with pinacol boronic ester.

  • Amination (if applicable): Ammonolysis replaces chlorine with an amino group under elevated temperatures .

For 5-bromo-2-chlorophenylboronic acid pinacol ester, the synthesis would likely omit the amination step, preserving the chlorine substituent.

Reaction Conditions and Optimization

Key parameters from analogous syntheses include:

  • Temperature: Halogenation occurs at −20 to −10°C to prevent side reactions .

  • Catalysts: BF₃·Et₂O enhances electrophilic aromatic substitution during bromination .

  • Molar Ratios: A 1:1.1–1.5 ratio of aryl halide to pinacol borate ensures complete conversion .

Physicochemical Properties

Spectroscopic Data

While direct spectral data for 5-bromo-2-chlorophenylboronic acid pinacol ester are unavailable, its pyridine analog exhibits:

  • ¹H NMR (CDCl₃): δ 8.60 (s, 2H, pyridine-H), 1.29 (s, 12H, pinacol-CH₃) .

  • ¹³C NMR: Peaks at ~85 ppm (B-O) and ~25 ppm (pinacol-CH₃) are characteristic .

Applications in Pharmaceutical Chemistry

Role in Kinase Inhibitors

Arylboronic esters are pivotal in synthesizing kinase inhibitors. For instance:

  • Apitolisib (PI3K/mTOR inhibitor) and Votrient (tyrosine kinase inhibitor) incorporate 2-aminopyrimidine boronic esters as key pharmacophores .

  • The bromine and chlorine substituents in 5-bromo-2-chlorophenylboronic acid pinacol ester could enhance binding to hydrophobic kinase pockets.

Suzuki-Miyaura Cross-Coupling

This compound serves as a coupling partner in forming biaryl structures, a common motif in drug candidates. For example:
Ar-B(pin)+Ar’-XPd catalystAr-Ar’\text{Ar-B(pin)} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}
where X = Br, I, or OTf .

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